![molecular formula C15H16N6OS B2488587 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034288-97-4](/img/structure/B2488587.png)
1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to the one , often involves reactions of various substituted amines and isocyanates. In a related study, D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and adamantyl fragments. These compounds were synthesized under mild conditions and showed significant solubility and inhibitory activity (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by techniques like NMR, IR, and elemental analysis. For instance, Xie Xian-ye (2007) synthesized N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and characterized them using these methods, highlighting the importance of structural analysis in understanding the properties of such compounds (Xie Xian-ye, 2007).
Chemical Reactions and Properties
The chemical behavior of urea derivatives is influenced by their functional groups. Li et al. (2009) described the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, showcasing the diverse reactions and properties that these compounds can exhibit (Li et al., 2009).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and crystallinity, are key to their application potential. Kariuki et al. (2021) synthesized and analyzed the crystal structures of isostructural urea derivatives, demonstrating the significance of physical properties in the utility of these compounds (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for the application of urea derivatives. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy) ureas, examining their antiacetylcholinesterase activity. This study highlights the diverse chemical properties that can be exhibited by urea derivatives (Vidaluc et al., 1995).
Scientific Research Applications
Anion Tuning in Hydrogel Formation
1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea demonstrates significant potential in the formation of hydrogels, with its rheology and morphology being adjustable through anion tuning. This versatility suggests its application in creating hydrogels with specific physical properties for various scientific and industrial purposes, potentially including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
sEH Inhibitory Activity
Research into the synthesis and properties of ureas with pyrazolyl and thiophenyl moieties has highlighted their potential as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. These compounds have demonstrated inhibitory activity and moderate water solubility, indicating their potential application in the development of new therapeutic agents (D’yachenko et al., 2019).
Anticancer Agent Development
The structural characteristics of this compound and its derivatives, including their electronic structure and physico-chemical properties, have been explored for their potential as anticancer agents. Docking analysis suggests that these compounds could exhibit activity against specific cancer targets, hinting at their utility in developing novel anticancer therapies (Thomas et al., 2019).
p38α MAPK Inhibition for Anti-Inflammatory Applications
Compounds related to this compound have been designed and synthesized as inhibitors of p38α MAPK, a protein kinase involved in inflammatory responses. These compounds exhibit potent inhibitory activity, suggesting their potential application in treating diseases with an inflammatory component, such as rheumatoid arthritis (Getlik et al., 2012).
Antibacterial Compound Synthesis
The synthesis of novel heterocyclic compounds containing the sulfonamido moiety, including this compound, has been targeted for their potential antibacterial properties. These compounds show high activity against various bacterial strains, underscoring their potential in developing new antibacterial agents to combat resistant bacterial infections (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-21-11(7-13(20-21)14-10-16-4-5-17-14)8-18-15(22)19-9-12-3-2-6-23-12/h2-7,10H,8-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGXAMJPGOJYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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